molecular formula C13H11N3OS3 B2459563 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2319837-84-6

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2459563
CAS No.: 2319837-84-6
M. Wt: 321.43
InChI Key: FXHUFNHKPDCGBJ-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

4-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-11(9-4-6-18-7-9)10-3-2-5-19-10/h2-7,11H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUFNHKPDCGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of thiadiazole derivatives with thiophene compounds under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted thiadiazole derivatives.

Scientific Research Applications

Antitumor Applications

Recent studies highlight the potential of thiadiazole derivatives, including 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, as promising candidates in cancer therapy. The following points summarize key findings:

  • Mechanism of Action :
    • Thiadiazole compounds inhibit critical biological pathways involved in tumorigenesis, such as RNA and DNA synthesis without affecting protein synthesis .
    • They have been shown to target various kinases implicated in cancer progression, including c-Met and histone deacetylases .
  • In Vitro Studies :
    • A study indicated that thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. Compounds were compared to standard anticancer drugs like cisplatin .
    • The structure–activity relationship (SAR) studies revealed that modifications to the thiadiazole ring enhanced anticancer activity, with some derivatives showing IC50 values as low as 0.86 µM .
  • Case Study :
    • In a detailed evaluation of a series of thiadiazole derivatives, one compound demonstrated an IC50 value of 56.64 nM against c-Met, indicating strong potential for further development as an antitumor agent .
Compound IDCell LineIC50 (µM)Mechanism
51amMKN-450.056c-Met inhibition
20bHepG20.86RNA/DNA synthesis inhibition
21cA5491.02Kinase inhibition

Antimicrobial Applications

The compound also shows promise in antimicrobial research:

  • Antibacterial Activity :
    • Thiadiazole derivatives have been reported to possess antibacterial properties against various bacterial strains, making them suitable candidates for developing new antimicrobial agents .
  • In Vivo Studies :
    • Preliminary studies suggest that certain thiadiazole derivatives exhibit favorable pharmacokinetic profiles in animal models, enhancing their potential for clinical applications .
  • Case Study :
    • A specific derivative was tested against multiple bacterial strains and demonstrated significant inhibition zones in disk diffusion assays, indicating its effectiveness as an antibacterial agent .
Compound IDBacterial StrainZone of Inhibition (mm)
20bE. coli15
21cS. aureus18

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are essential for cancer cell proliferation and survival. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and thiadiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a thiadiazole ring substituted with thiophene moieties. The structural formula can be represented as follows:

CxHyNzOa exact composition to be determined \text{C}_x\text{H}_y\text{N}_z\text{O}_a\quad \text{ exact composition to be determined }

The presence of the thiophene rings contributes to the compound's lipophilicity and potential interactions with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
20bHepG24.37±0.7Induces apoptosis and cell cycle arrest
51amMKN-4556.64Inhibits c-Met phosphorylation
4hHTC116Not specifiedTargets DNA replication

These findings suggest that the compound may exert its antitumor effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumorigenesis.

The biological activity of thiadiazoles is often attributed to their ability to interact with critical biological targets:

  • c-Met Inhibition : Thiadiazoles can inhibit c-Met, a receptor tyrosine kinase implicated in cancer progression. For example, compound 51am was noted for its ability to inhibit c-Met phosphorylation effectively .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing further proliferation and promoting apoptosis .
  • Inhibition of DNA/RNA Synthesis : Some studies indicate that these compounds can inhibit nucleic acid synthesis without affecting protein synthesis, leading to disrupted cellular functions critical for cancer cell survival .

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various preclinical models:

Study Example

In a study examining a series of thiadiazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against HepG2 (human liver cancer) and A549 (lung cancer) cell lines. The study utilized molecular docking techniques to support the observed biological activities, revealing favorable binding interactions with target proteins involved in cancer progression .

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